1,2-Dichlorohexafluoropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76603. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

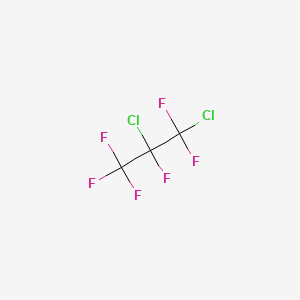

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F6/c4-1(6,2(5,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEUKVSKOHVLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862360 | |

| Record name | 1,2-Dichlorohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid, immiscible in water; Boiling point = 33-34 deg C; [MSDSonline] | |

| Record name | 1,2-Dichlorohexafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

661-97-2, 42560-98-5 | |

| Record name | 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorohexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042560985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichlorohexafluoropropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichlorohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorohexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1,2 Dichlorohexafluoropropane

Transformative Reaction Pathways of 1,2-Dichlorohexafluoropropane

Dechlorination Reactions for Olefin Generation (e.g., Hexafluoropropylene)

Kinetic and Thermodynamic Parameters of Dechlorination Processes

The selective removal of chlorine atoms (dechlorination) from this compound is a significant transformation, often aimed at producing valuable fluoro-olefins like hexafluoropropylene (HFP). One method to achieve this is through catalytic dechlorination using hydrogen. fluorine1.ru The reactivity of various fluorochlorocarbons in dechlorination reactions correlates with the thermal effect of the reaction. fluorine1.ru For instance, the thermal effect of dechlorination with hydrogen for this compound is +13 kJ/mol. fluorine1.ru This positive value suggests that the reaction is endothermic, requiring energy input to proceed. The reactivity of different fluorochlorocarbons decreases as the thermal effect of the reaction increases. fluorine1.ru

A stable catalyst for the selective dechlorination of this compound to HFP using hydrogen is Nickel on alpha-alumina (Ni/α-Al2O3). fluorine1.ru

Table 1: Thermodynamic Parameter for Dechlorination

| Compound | Dechlorination Reaction | Thermal Effect (kJ/mol) |

|---|---|---|

| This compound | C3F6Cl2 + H2 → C3F6 + 2HCl | +13 |

| 1,2-Difluorotetrachloroethane | C2F2Cl4 + H2 → C2F2Cl2 + 2HCl | -13 |

| 1,1,2-Trifluorotrichloroethane | C2F3Cl3 + H2 → C2F3Cl + 2HCl | +16 |

| 1,2-Dichlorotetrafluoroethane | C2F4Cl2 + H2 → C2F4 + 2HCl | +63 |

Data sourced from Fluorine Notes fluorine1.ru

Nucleophilic Substitution Processes Involving Chlorine Atoms

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chlorine atom, by a nucleophile. weebly.com The reactivity of halogenoalkanes in nucleophilic substitution is influenced by factors such as the nature of the alkyl group, the leaving group, the nucleophile, and the solvent. ksu.edu.sa In this compound, the carbon-chlorine bonds are potential sites for nucleophilic attack.

The reaction can proceed through two primary mechanisms: SN1 and SN2. The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single-step process with a transition state. ksu.edu.sa The choice of mechanism is influenced by the structure of the substrate and the reaction conditions. spcmc.ac.in For primary and secondary alkyl halides, the SN2 mechanism is generally favored, especially with strong nucleophiles in polar aprotic solvents. lumenlearning.com The presence of fluorine atoms on the same carbon as the chlorine can influence the stability of any potential carbocation intermediate and the electrophilicity of the carbon atom, thereby affecting the reaction pathway. A wide variety of nucleophiles, such as hydroxide, alkoxides, cyanide, and ammonia, can be employed in these reactions. lumenlearning.comchemguide.co.uk

Reductive Transformations to Less Chlorinated Derivatives

Reductive transformations of this compound can lead to the formation of less chlorinated or fully dechlorinated products. Anaerobic bacteria have been shown to be capable of the complete reductive dechlorination of similar compounds like 1,2-dichloropropane (B32752) to propene. nih.gov This process often occurs sequentially, with the formation of monochlorinated intermediates. nih.gov While specific studies on the microbial reduction of this compound are not detailed in the provided context, the principles of reductive dechlorination of halogenated alkanes are well-established. These reactions can be supported by various electron donors, including hydrogen. nih.gov

Oxidative Reaction Chemistry

The oxidative chemistry of this compound is not extensively detailed in the provided search results. However, information on the use of this compound as a solvent in the liquid-phase oxidation of α,β-ethylenically unsaturated lower aliphatic aldehydes to their corresponding carboxylic acids is available. google.com In one example, the oxidation of methacrolein (B123484) to methacrylic acid was conducted in this compound, achieving a 72% yield of methacrylic acid. google.com This suggests that under these specific oxidative conditions, this compound is relatively inert and serves as a suitable medium for the reaction.

Table 2: Use of this compound as a Solvent in Oxidation

| Reactant | Product | Solvent | Yield (%) |

|---|---|---|---|

| Methacrolein | Methacrylic Acid | This compound | 72 |

Data sourced from Google Patents google.com

Ring-Opening Reactions of Fluorinated Cyclopropanes Leading to Dihalopropanes

While not a direct synthesis of this compound, the ring-opening of fluorinated cyclopropanes provides a pathway to various dihalopropanes. For instance, the reaction of highly fluorinated cyclopropanes with halogens at elevated temperatures is a general method for synthesizing 1,3-dihalopolyfluoropropanes. acs.org Specifically, the reaction of hexafluorocyclopropane (B1595044) with chlorine gas yields 1,3-dichlorohexafluoropropane (B1293919). acs.org The synthesis of fluorinated cyclopropanes themselves can be achieved through various methods, including biocatalytic strategies for stereoselective synthesis and transition-metal-catalyzed cyclopropanation of alkenes. utdallas.educas.cn The regioselectivity of the ring-opening reaction is influenced by the substituents on the cyclopropane (B1198618) ring. acs.org

Mechanistic Studies of this compound Chemical Transformations

Understanding the mechanisms of chemical transformations is crucial for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Elementary Reaction Steps

The elucidation of elementary reaction steps in the transformations of this compound involves studying the movement of electrons and the formation and breaking of bonds. For instance, in nucleophilic substitution reactions, the mechanism can be inferred from kinetic studies and stereochemical outcomes. weebly.comksu.edu.sa An SN2 reaction proceeds with an inversion of configuration at the reaction center, while an SN1 reaction leads to racemization. weebly.com

In the context of photolysis of perhalogenated acetones, which are structurally related to segments of this compound, the primary step can be either carbon-carbon or carbon-chlorine bond fission. rsc.org For acetones with a higher fluorine content, carbon-carbon fission is the predominant primary step, leading to the formation of perhalogenoalkyl radicals. rsc.org This provides a model for understanding potential radical reactions of this compound under photolytic conditions. The subsequent reactions of these radicals, such as combination and disproportionation, determine the final product distribution. rsc.org

Advanced Spectroscopic and Analytical Methodologies for 1,2 Dichlorohexafluoropropane

Chromatographic Techniques for Separation and Quantification

Gas chromatography (GC) stands as the primary technique for the separation of volatile compounds like 1,2-dichlorohexafluoropropane from intricate mixtures. The effectiveness of this separation is fundamentally dependent on the choice of the stationary phase within the GC column and the precise control of analytical conditions.

The selection of a GC stationary phase is a critical decision in method development, as the interaction between the analyte and the phase chemistry dictates retention and selectivity. restek.com For halogenated compounds such as this compound, a range of stationary phases with varying polarities can be employed. The principle of "like dissolves like" suggests that the polarity of the stationary phase relative to the analyte influences retention time; a match in polarity generally leads to stronger interactions and longer retention. restek.com The separation factor (α), which is heavily influenced by stationary phase polarity and selectivity, has the greatest impact on chromatographic resolution. restek.com

The Kovats Retention Index (RI) is a standardized, dimensionless value used in gas chromatography to convert retention times into system-independent constants. researchgate.net This system relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. nist.gov For isothermal analysis, the index is calculated on a logarithmic scale, while for temperature-programmed analysis, a linear interpolation is used. nist.gov This standardization is invaluable for comparing data across different instruments and laboratories. researchgate.net

The retention index of a compound is not static; it exhibits a distinct dependence on temperature. This relationship is often non-linear and can be described by empirical models, such as the equation I = A + B/T + C lnT, where T is the column temperature and A, B, and C are constants. researchgate.netnih.gov This thermal dependence arises from the thermodynamic properties of the solute's partitioning between the mobile and stationary phases. nih.gov Understanding this behavior is crucial for reproducible method development, especially when using temperature programming. tue.nl

While the theoretical framework is well-established, specific experimental Kovats Retention Indices for this compound on a variety of stationary phases are not widely published in readily available literature. However, a conceptual representation of such data is presented below to illustrate how it would be structured.

| Stationary Phase | Isothermal Temperature (°C) | Conceptual Kovats Index (I) |

|---|---|---|

| DB-1 (100% Dimethylpolysiloxane) | 50 | Data not available |

| DB-5 (5%-Phenyl)-methylpolysiloxane | 50 | Data not available |

| DB-WAX (Polyethylene glycol) | 50 | Data not available |

A significant analytical challenge is the separation of this compound (CFC-216ba) from its structural isomer, 1,3-dichlorohexafluoropropane (B1293919) (CFC-216ca). These isomers possess the same mass and similar boiling points, making their separation dependent on subtle differences in their interaction with the GC stationary phase. Optimization of column selectivity is therefore paramount.

The process begins with selecting a column and evaluating its ability to resolve the isomers. restek.com A common starting point is a low-polarity stationary phase, such as one composed of 100% dimethylpolysiloxane or 5%-phenyl-95%-methylpolysiloxane. If co-elution occurs, a column with a different selectivity is chosen. This involves changing the stationary phase chemistry to introduce different intermolecular forces (e.g., dipole-dipole or π-π interactions) that can better discriminate between the isomers. The goal is to maximize the separation factor (α) between the two isomer peaks, leading to baseline resolution.

The detection of this compound in environmental samples, such as ambient air, often requires measuring concentrations at the parts-per-quadrillion (ppq) level. To achieve the necessary sensitivity with analytical instruments, a pre-concentration step is indispensable. entechinst.com Cryogenic pre-concentration is a widely used and effective technique for this purpose.

This method involves passing a large, measured volume of air (e.g., several hundred milliliters to liters) through a trap cooled to extremely low temperatures, typically around -150°C. researchgate.net At this temperature, the target analytes, along with other volatile organic compounds, freeze out of the gas stream and are trapped. Water and carbon dioxide, which are major components of air and can interfere with analysis, are often removed in separate, less cold trapping stages. mdpi.com Following the trapping phase, the cryogenic trap is rapidly heated, causing the focused analytes to desorb and be transferred as a concentrated, narrow band into the gas chromatograph for separation and analysis. researchgate.net This technique significantly enhances the signal-to-noise ratio, enabling the reliable quantification of ultra-trace atmospheric constituents.

Gas Chromatography (GC) with Diverse Stationary Phases

Mass Spectrometric Detection and Identification

While gas chromatography provides the physical separation of compounds, mass spectrometry (MS) offers powerful detection and identification capabilities based on the mass-to-charge ratio of ionized molecules and their fragments.

The coupling of gas chromatography with mass spectrometry (GC-MS) is the definitive method for the analysis of this compound in environmental samples. After compounds are separated by the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact. The resulting ions are then separated by a mass analyzer, providing a mass spectrum that serves as a chemical fingerprint for the compound.

For trace analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the instrument focuses on detecting only a few characteristic ions for the target analyte. This approach dramatically increases sensitivity and selectivity, allowing for lower detection limits compared to full-scan mode. GC-MS has been successfully applied to analyze air samples for halogenated compounds, including CFC-216 isomers, following cryogenic pre-concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Fragment Ion Analysis and Isotopic Signatures (e.g., m/z 84.97, 86.97, 185.0, 187.0)

Electron ionization (EI) mass spectrometry of this compound (C₃Cl₂F₆) produces a characteristic fragmentation pattern that serves as a chemical fingerprint. The presence of two chlorine atoms is a key feature that gives rise to distinct isotopic signatures in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak for ions containing a single chlorine atom, with an intensity ratio of about 3:1. For fragments containing two chlorine atoms, the expected isotopic pattern for the molecular ion cluster (M, M+2, M+4) will have a relative intensity ratio of approximately 9:6:1.

In the mass spectrum of this compound, specific fragment ions are observed that are indicative of its structure. The ion clusters at m/z 185.0 and 187.0 are prominent features. These ions likely correspond to the loss of a chlorine atom from the molecular ion, resulting in a [C₃F₆Cl]⁺ fragment. The presence of the two peaks separated by two mass units with a ~3:1 intensity ratio is a classic indicator of a fragment containing a single chlorine atom.

Another significant pair of fragment ions is observed at m/z 84.97 and 86.97 . This cluster is characteristic of the dichloromethyl cation, [CCl₂]⁺. The presence of two chlorine atoms in this fragment results in the M and M+2 peaks, again with the characteristic isotopic abundance ratio. The formation of these and other fragment ions provides valuable structural information, aiding in the unambiguous identification of this compound.

| m/z Value | Proposed Fragment Ion | Isotopic Signature |

|---|---|---|

| 185.0 | [C₃F₆Cl]⁺ | M and M+2 peaks due to the presence of one chlorine atom. |

| 187.0 | ||

| 84.97 | [CCl₂]⁺ | M and M+2 peaks due to the presence of two chlorine atoms. |

| 86.97 |

Comparative Analysis of Mass Spectrometer Types (e.g., TOF MS vs. QP MS)

The choice of mass spectrometer can significantly impact the quality of data obtained for the analysis of this compound. Two common types of mass spectrometers are Time-of-Flight (TOF) and Quadrupole (QP) mass spectrometers.

Quadrupole (QP) Mass Spectrometers are known for their robustness, cost-effectiveness, and high sensitivity in selected ion monitoring (SIM) mode, making them well-suited for targeted quantitative analysis. nih.gov However, when acquiring a full mass spectrum (scan mode), the sensitivity of a QP MS decreases, and the scan speed is limited. msu.edu This can be a drawback when analyzing complex mixtures or fast-eluting chromatographic peaks.

Time-of-Flight (TOF) Mass Spectrometers , on the other hand, offer high mass resolution, high mass accuracy, and a fast acquisition rate. semanticscholar.orgspectroscopyonline.com TOF analyzers measure all ions simultaneously, which provides high sensitivity across the entire mass range without compromising speed. semanticscholar.org This makes TOF MS particularly advantageous for the non-targeted screening and identification of unknown compounds, as well as for obtaining accurate mass measurements to confirm elemental compositions. spectroscopyonline.com

| Parameter | Time-of-Flight (TOF) MS | Quadrupole (QP) MS |

|---|---|---|

| Mass Resolution | High | Lower |

| Mass Accuracy | High | Lower |

| Acquisition Speed | Fast | Slower in scan mode |

| Sensitivity (Scan Mode) | High | Lower |

| Sensitivity (Targeted) | Good | Excellent (in SIM mode) |

| Primary Application | Non-targeted analysis, accurate mass determination | Targeted quantitative analysis |

Electron Capture Detection (ECD) for Halogenated Compound Profiling

The Electron Capture Detector (ECD) is a highly sensitive and selective detector used in gas chromatography, particularly for the analysis of electrophilic compounds such as halogenated hydrocarbons like this compound. uab.edulibretexts.orguab.edu

The principle of ECD is based on the capture of thermal electrons by electronegative analytes. libretexts.org A radioactive source, typically Nickel-63, emits beta particles that ionize the carrier gas (usually nitrogen), creating a stable current of free electrons between two electrodes. uab.edu When an electronegative compound like this compound passes through the detector, it captures some of these electrons, causing a decrease in the standing current. uab.edu This decrease is measured and is proportional to the concentration of the analyte.

The high selectivity of the ECD towards halogenated compounds makes it an excellent choice for trace-level analysis in complex matrices, such as environmental samples. libretexts.org Its sensitivity can reach the picogram (10⁻¹² g) or even femtogram (10⁻¹⁵ g) level for highly halogenated compounds. uab.edu

Method Validation and Calibration Strategies in Analytical Chemistry

To ensure the reliability and accuracy of analytical data for this compound, rigorous method validation and appropriate calibration strategies are essential. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

Key parameters for method validation in quantitative analysis include:

Linearity and Range: Establishing a linear relationship between the instrument response and the concentration of the analyte over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or spiking experiments.

Precision: The degree of agreement among a series of measurements of the same sample, typically expressed as standard deviation or relative standard deviation. This includes repeatability (precision under the same operating conditions over a short interval) and reproducibility (precision under different conditions).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components in the sample matrix.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Calibration Strategies are crucial for accurate quantification. An external calibration is commonly used, where a series of standards containing known concentrations of this compound are analyzed to generate a calibration curve. The concentration of the analyte in unknown samples is then determined by interpolating their response from this curve. In complex matrices, matrix-matched calibration or the use of an internal standard may be necessary to compensate for matrix effects.

| Parameter | Description |

|---|---|

| Linearity | Demonstrates a proportional response to analyte concentration. |

| Accuracy | Closeness of results to the true value. |

| Precision | Agreement between a series of measurements. |

| LOD | Lowest detectable analyte concentration. |

| LOQ | Lowest quantifiable analyte concentration. |

| Selectivity | Ability to differentiate the analyte from other substances. |

| Robustness | Insensitivity to small changes in method parameters. |

Theoretical and Computational Chemistry Studies of 1,2 Dichlorohexafluoropropane

Quantum Chemical Calculations and Molecular Structure

Quantum chemical calculations provide profound insights into the electronic structure and geometry of molecules. These computational methods have become indispensable tools in modern chemistry for predicting molecular properties and explaining experimental observations.

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to study molecular systems. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. DFT, on the other hand, calculates the electronic structure based on the electron density, providing a balance between accuracy and computational efficiency that makes it suitable for a wide range of chemical systems. nih.gov

For 1,2-dichlorohexafluoropropane, these methods can be employed to determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequencies, dipole moments, and orbital energies can be calculated to understand its spectroscopic properties and reactivity. While specific computational studies focusing solely on this compound are not widely available in the literature, the principles from studies on other halogenated alkanes are directly applicable. nih.govresearchgate.netpreprints.org For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine the rotational barriers of various substituted ethanes, a methodology that can be extended to this compound. youtube.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. maricopa.edu For this compound, rotation around the central carbon-carbon bond gives rise to various conformers, primarily staggered and eclipsed forms.

The relative stability of these conformers is determined by a combination of steric hindrance and electrostatic interactions between the bulky chlorine and fluorine atoms. bkcc.ac.inlumenlearning.com The most stable conformations are typically the staggered ones, where the substituents are farthest apart, minimizing repulsive forces. Among the staggered conformers, anti and gauche forms exist. The anti conformer, with the two chlorine atoms at a 180° dihedral angle, is often the most stable due to minimized steric and dipole-dipole repulsions. osti.gov However, in some halogenated alkanes, such as 1,2-difluoroethane, the gauche conformation is found to be more stable due to hyperconjugative effects. youtube.com Computational methods can precisely calculate the energy of each conformer and the energy barriers between them, providing a detailed potential energy surface for the rotation. youtube.comosti.gov

Table 1: Key Concepts in Conformational Analysis of this compound

| Conformer | Description | Expected Relative Energy |

|---|---|---|

| Staggered (Anti) | Chlorine atoms are 180° apart. | Lowest (most stable) |

| Staggered (Gauche) | Chlorine atoms are 60° apart. | Higher than anti |

| Eclipsed | Substituents on adjacent carbons are aligned. | Highest (least stable) |

Thermochemical Properties from Experimental and Computational Integration

The integration of experimental data with computational chemistry is crucial for establishing accurate and reliable thermochemical properties of chemical compounds.

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, an experimental value for the standard enthalpy of formation of the gas has been reported.

Table 2: Experimental Standard Enthalpy of Formation of Gaseous this compound

| Property | Value | Units | Method | Reference |

|---|

Computational methods, such as G2, G3, and various composite approaches, can also be used to calculate the enthalpy of formation by determining the atomization energy of the molecule. ucr.edunih.gov A critical evaluation involves comparing the computationally derived values with the experimental data. Discrepancies can arise from experimental uncertainties or limitations in the theoretical models. For halogenated compounds, achieving high accuracy can be challenging, and isodesmic reactions are often employed to improve the reliability of calculated enthalpies. ucr.eduyoutube.com

Thermochemical cycles, based on Hess's Law, are a powerful tool for determining thermodynamic quantities that are difficult to measure directly. crunchchemistry.co.ukchemguide.co.uk Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken.

For this compound, a relevant thermochemical cycle involves its formation from the chlorination of hexafluoropropene. The enthalpy of this reaction has been determined experimentally.

Table 3: Reaction Thermochemistry for the Formation of this compound

| Reaction | ΔrH° | Units | Method | Reference |

|---|

By knowing the standard enthalpies of formation of hexafluoropropene and chlorine (which is zero for an element in its standard state), one can use this reaction enthalpy to calculate the standard enthalpy of formation of this compound. This indirect method provides a valuable cross-check for values obtained by other means.

Molecular Modeling and Simulation of Reaction Dynamics

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the time-dependent behavior of molecules, including their reaction dynamics. mdpi.com These simulations can provide insights into reaction mechanisms, rates, and the influence of the environment on chemical processes.

For this compound, a chlorofluorocarbon (CFC), a key area of interest is its atmospheric degradation. researchgate.netresearchgate.net MD simulations, particularly those employing reactive force fields or ab initio molecular dynamics, can model the reactions of this compound with atmospheric species like hydroxyl (OH) radicals. barbatti.org Such simulations can elucidate the reaction pathways, identify transition states, and calculate activation energies, which are crucial for determining the atmospheric lifetime and environmental impact of the compound. nasa.govmdpi.com These computational studies are vital for understanding the environmental fate of CFCs and their alternatives. researchgate.netresearchgate.net

In-depth Analysis of this compound Through Theoretical and Computational Chemistry

While extensive theoretical and computational studies specifically targeting this compound are not widely available in publicly accessible literature, we can explore the foundational aspects of its theoretical chemistry based on established principles and data from analogous compounds. This article delves into the potential reaction pathway energetics, transition state identification, and vibrational spectroscopy simulations pertinent to this compound, drawing upon general computational chemistry methodologies and existing thermochemical data.

Theoretical and computational chemistry provide powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. These methods allow for the exploration of reaction mechanisms and the interpretation of spectroscopic data.

The study of reaction pathway energetics involves mapping the potential energy surface of a chemical reaction to identify the most likely mechanism. This includes locating transition states, which are the energy maxima along the reaction coordinate, and calculating activation energies.

One of the key reactions involving this compound is its formation from the chlorination of hexafluoropropene. Experimental thermochemical data for this reaction is available and provides a benchmark for computational studies.

Reaction: Propene, hexafluoro- + Chlorine → this compound

The enthalpy of this reaction (ΔrH°) has been determined to be -197.27 ± 0.48 kJ/mol in the gas phase. Computational methods, such as Density Functional Theory (DFT) or more advanced ab initio calculations, could be employed to model this reaction. Such a study would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (hexafluoropropene and chlorine) and the product (this compound).

Transition State Search: Identifying the transition state structure for the addition of chlorine to the double bond of hexafluoropropene. This would involve techniques like synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points (reactants and products have all positive frequencies, while the transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

While specific computational studies on this reaction are not readily found, the general approach would be similar to that used for other halogenation reactions of alkenes.

A hypothetical data table for the energetics of this reaction, as would be generated from a computational study, is presented below.

| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |

| Hexafluoropropene + Cl₂ | (Value) | 0.0 |

| Transition State | (Value) | (Activation Energy) |

| This compound | (Value) | (Enthalpy of Reaction) |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a crucial technique for identifying and characterizing molecules. Computational chemistry can simulate these spectra, aiding in the assignment of experimental vibrational bands to specific molecular motions.

The National Institute of Standards and Technology (NIST) provides access to the experimental gas-phase IR spectrum of this compound. A computational study would involve calculating the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

The process for simulating the vibrational spectra would include:

Geometry Optimization: Obtaining the equilibrium geometry of the this compound molecule using a suitable level of theory and basis set.

Frequency Calculation: Computing the second derivatives of the energy with respect to the nuclear coordinates to obtain the harmonic vibrational frequencies.

Intensity Calculation: Determining the IR intensities from the changes in the dipole moment during each vibration and Raman activities from the changes in polarizability.

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

A simulated vibrational spectrum can be compared directly with the experimental spectrum to assign the observed bands. For a molecule like this compound (C₃Cl₂F₆), a significant number of vibrational modes would be expected. These would include C-C stretching, C-F stretching, C-Cl stretching, and various bending and torsional modes.

Below is an illustrative data table that a computational study would generate for the vibrational analysis of this compound. The frequencies and assignments are hypothetical and serve to demonstrate the expected output of such a study.

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | (Value) | (Value) | (Value) | CF₃ symmetric stretch |

| 2 | (Value) | (Value) | (Value) | CF₃ asymmetric stretch |

| 3 | (Value) | (Value) | (Value) | C-C stretch |

| 4 | (Value) | (Value) | (Value) | C-Cl stretch |

| 5 | (Value) | (Value) | (Value) | CF₂ wagging |

| ... | ... | ... | ... | ... |

By comparing the scaled theoretical frequencies and intensities with the experimental IR spectrum, a detailed understanding of the molecule's vibrational properties can be achieved.

Environmental Fate and Atmospheric Chemistry of 1,2 Dichlorohexafluoropropane

Atmospheric Abundance and Long-Term Trends

The monitoring of trace gases in the atmosphere is crucial for understanding their impact on the Earth's climate and atmospheric chemistry. Global networks of monitoring stations provide long-term data on the concentrations of various compounds, including 1,2-dichlorohexafluoropropane.

A key location for the long-term monitoring of atmospheric composition in the Southern Hemisphere is the Cape Grim Baseline Air Pollution Station in Tasmania, Australia. Since 1978, pristine air samples have been collected in stainless steel flasks at this remote site, which is situated to receive air masses that have traveled over the Southern Ocean, largely free from recent anthropogenic pollution.

The analysis of these archived air samples provides a historical record of the atmospheric concentration of various trace gases. For this compound, these measurements have been instrumental in determining its atmospheric abundance and trends over several decades. The analytical method involves gas chromatography-mass spectrometry (GC-MS), a highly sensitive technique capable of detecting and quantifying trace amounts of specific compounds in the air samples. mdpi.com

Data from the Cape Grim observatory have revealed the long-term trends in the atmospheric mixing ratios of this compound. The first observations of this compound were reported in air samples collected between 1978 and 2012. mdpi.com The measurements show that the mixing ratio of this compound increased from the late 1970s, reaching a peak in the early 1990s, after which its concentration has remained relatively constant.

In 2012, the mixing ratio of this compound at Cape Grim was measured to be 37.8 ± 0.08 parts per quadrillion (ppq). mdpi.com The abundance of this compound has been approximately constant for the past two decades.

Atmospheric Mixing Ratios of this compound (CFC-216ba) at Cape Grim, Tasmania

| Year | Mixing Ratio (ppq) |

|---|---|

| 1978 | 2.5 ± 0.04 |

| 1993 | 38.3 ± 0.8 |

Interactive Data Table

| Year | Mixing Ratio (ppq) |

| 1978 | 2.5 ± 0.04 |

| 1993 | 38.3 ± 0.8 |

| 2012 | 37.8 ± 0.08 |

Atmospheric Transformation Pathways and Mechanisms

Once released into the atmosphere, this compound, like other chlorofluorocarbons (CFCs), is subject to transformation processes, primarily in the stratosphere. These processes are key to understanding its environmental impact, particularly its role in ozone depletion.

CFCs are chemically inert in the troposphere and are not significantly removed by processes such as rainout. nih.gov As a result, they are transported to the stratosphere, where they are exposed to high-energy ultraviolet (UV) radiation from the sun. This UV radiation has enough energy to break the carbon-chlorine (C-Cl) bonds in the this compound molecule, a process known as photodissociation or photolysis. nih.gov

The general mechanism for the photodegradation of a CFC like this compound (C3F6Cl2) can be represented as:

C3F6Cl2 + hv → C3F6Cl• + Cl•

where 'hv' represents a photon of UV radiation, and the process results in the release of a highly reactive chlorine atom (Cl•). nih.gov The estimated stratospheric lifetime of this compound is approximately 135 years, indicating its high stability and persistence in the atmosphere. mdpi.com

The chlorine atoms released from the photodegradation of this compound play a catalytic role in the destruction of stratospheric ozone (O3). A single chlorine atom can destroy thousands of ozone molecules through a catalytic cycle. nih.gov

The primary reactions in this cycle are:

Cl• + O3 → ClO• + O2

ClO• + O• → Cl• + O2

In this cycle, a chlorine atom reacts with an ozone molecule to form chlorine monoxide (ClO•) and an oxygen molecule (O2). The chlorine monoxide then reacts with a free oxygen atom (O•), which is present in the stratosphere, to regenerate the chlorine atom and produce another oxygen molecule. nih.gov The net result is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the chlorine atom being free to repeat the process.

The ozone depletion potential (ODP) is a measure of a substance's ability to destroy stratospheric ozone relative to a reference compound, typically CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1.0. dtic.mil The ODP of this compound has been estimated to be 0.35. mdpi.com

Emission Source Characterization and Quantification

Identifying and quantifying the sources of this compound emissions are essential for understanding its atmospheric concentrations and for implementing effective control measures.

Based on atmospheric observations at Cape Grim, annual emissions of this compound were inferred to have peaked in the mid-1980s at approximately 0.18 Gigagrams per year (Gg/year). Following the implementation of the Montreal Protocol, which regulated the production and consumption of ozone-depleting substances, emissions decreased significantly. However, the atmospheric data suggest that there were still continuing emissions of about 0.01 Gg/year up until 2012.

The historical use of this compound was in the production of refrigerants and as a feedstock and intermediate in chemical synthesis. Its synthesis typically involves the reaction of hexafluoropropylene with chlorine gas. The persistence of emissions may be due to releases from existing "banks" of the chemical in old equipment or from its continued use in some industrial processes.

Inferred Global Emissions of this compound (CFC-216ba)

| Year | Inferred Emissions (Gg/year) |

|---|---|

| Mid-1980s (Peak) | ~0.18 |

Interactive Data Table

| Year | Inferred Emissions (Gg/year) |

| Mid-1980s (Peak) | ~0.18 |

| 2012 | ~0.01 |

Industrial Emission Inventories and Feedstock Release Analyses

Industrial emission inventories for this compound (CFC-216ba) are not widely documented in public national databases, which typically focus on more common hazardous air pollutants. Direct reporting from manufacturing or processing facilities is scarce. However, scientific research analyzing atmospheric concentrations has provided valuable insights into the emission history and sources of this compound.

A key study based on air samples collected at Cape Grim, Tasmania, between 1978 and 2012, reconstructed the emission profile of this compound. The analysis revealed that global emissions peaked in the mid-1980s. researchgate.net This peak coincided with the period of widespread production and use of chlorofluorocarbons (CFCs) before the regulatory effects of the Montreal Protocol.

The inferred historical emissions data for this compound and its isomer, 1,3-dichlorohexafluoropropane (B1293919) (CFC-216ca), are presented below.

| Compound | Peak Emission Year | Peak Annual Emission (Gg/year) | Estimated Annual Emission in 2011 (Gg/year) |

|---|---|---|---|

| This compound (CFC-216ba) | Mid-1980s | 0.18 | ~0.01 (combined) |

| 1,3-Dichlorohexafluoropropane (CFC-216ca) | Mid-1980s | 0.05 |

Data sourced from Laube, J. C., et al. (2014). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. researchgate.net

While emissions decreased sharply following the implementation of international controls, the research identified continued low-level emissions as recently as 2011. researchgate.net These persistent emissions suggest the existence of remaining stockpiles, often referred to as "banks," of products or equipment containing the compound. Another potential source is the release of this compound as a feedstock or byproduct in other chemical manufacturing processes, a use that may have certain exemptions under environmental regulations. researchgate.netfapesp.br

Application of Atmospheric Chemical Transport Models for Emission Inference

The quantification of this compound emissions relies heavily on "top-down" methods, which combine atmospheric measurements with sophisticated computer models. nih.govresearchgate.net This approach is crucial for compounds where "bottom-up" inventories, based on reported production and usage data, are incomplete or unavailable.

The process involves the following key steps:

Atmospheric Measurement : High-precision instruments are used to measure the concentration of this compound in air samples collected over long periods from remote locations, such as the Cape Grim observatory in Tasmania. researchgate.net These background measurements provide a clear picture of how the global atmospheric abundance of the gas is changing over time.

Atmospheric Chemical Transport Models (CTMs) : These models simulate the movement, distribution, and degradation of chemical species in the atmosphere. noaa.gov By inputting known meteorological data (like wind patterns and temperatures) and chemical reaction rates, CTMs can predict how a chemical will disperse and how long it will remain in the atmosphere.

Emission Inference : By running the CTM in reverse (an approach known as inverse modeling), researchers can determine the emission rates and locations that would best explain the measured atmospheric concentrations. nih.govresearchgate.net If the model, using a certain emission scenario, predicts concentrations that match the actual measurements, it validates the emission estimates.

In the case of this compound, the observed atmospheric trends were used to infer its emission history. The sharp decline in emissions from the mid-1980s peak and the persistence of small emissions into the 2010s were both deduced using this modeling approach. researchgate.net This methodology allows scientists to track global emissions of potent greenhouse gases and ozone-depleting substances, even when direct reporting is not available.

Implications of International Environmental Protocols on Research Directions (e.g., Montreal Protocol)

International environmental agreements, most notably the Montreal Protocol on Substances that Deplete the Ozone Layer (1987), have profoundly shaped the direction of research into compounds like this compound. wou.eduwikipedia.orgstate.gov As a chlorofluorocarbon (CFC), this compound is classified as an ozone-depleting substance (ODS) and is therefore subject to the production and consumption phase-out schedules mandated by the Protocol. epa.govnih.gov

The primary implications for research include:

Monitoring and Verification : The Montreal Protocol created a critical need for long-term, high-precision monitoring of all ODSs to verify that signatory countries are complying with the phase-out mandates. The research that identified and quantified this compound emissions is a direct result of these ongoing global monitoring efforts. researchgate.net

Focus on Minor Species : As the atmospheric concentrations of major CFCs like CFC-11 and CFC-12 have declined significantly due to the Protocol's success, scientific attention has shifted towards less abundant but persistent ODSs. fapesp.brunep.org Compounds like this compound, which exist in trace concentrations (parts per quadrillion), are now studied to ensure that their cumulative impact does not undermine the recovery of the ozone layer. researchgate.net

Investigation of Exempted Uses : The Protocol allows for certain exemptions, such as the use of some CFCs as feedstocks in the production of other chemicals (e.g., hydrofluorocarbons or HFCs). fapesp.br This has driven research to identify whether such processes are leading to fugitive emissions. The discovery of ongoing, low-level emissions of this compound points to the importance of investigating these potential sources to ensure the complete success of the Protocol. researchgate.net

Assessment of Environmental Impact : Research is now focused on precisely determining the environmental impact of every ODS to better model ozone layer recovery. This includes calculating key metrics like the Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) for each substance. wikipedia.orgnoaa.gov For instance, a study on the similar compound 1,2-dichlorohexafluoro-cyclobutane used atmospheric models to calculate its specific ODP and GWP values, a research direction essential for policymakers to assess the full environmental threat. nasa.gov

In essence, the Montreal Protocol has transformed the field of atmospheric chemistry by creating a regulatory framework that necessitates a comprehensive scientific understanding of all substances, regardless of their concentration, that could harm the ozone layer.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the standard enthalpy of formation for 1,2-dichlorohexafluoropropane?

- Methodological Answer : Utilize bomb calorimetry to measure combustion enthalpies, combined with gas-phase thermochemical cycles. Reference values from NIST (e.g., 30.1 kJ/mol for vaporization enthalpy at 298 K) should be cross-validated using high-purity samples under controlled conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement strict ventilation systems, use corrosion-resistant equipment (e.g., PTFE-lined containers), and follow OSHA guidelines for halogenated solvents. Prioritize personal protective equipment (PPE) such as gas-tight goggles and NIOSH-approved respirators due to risks of frostbite and respiratory irritation .

Q. How can phase transition enthalpies (e.g., vaporization) be measured for this compound?

- Methodological Answer : Employ static vapor pressure methods or gas saturation techniques within a temperature range of 296–307 K. Data from NIST and peer-reviewed studies report vaporization enthalpies of 26.9 ± 0.1 kJ/mol at 298 K, requiring calibration against reference compounds like hexafluorobenzene .

Q. What regulatory restrictions apply to this compound in academic research?

- Methodological Answer : Adhere to the 0.1% concentration limit for halogenated solvents under the U.S. EPA’s Toxic Substances Control Act (TSCA). Classified as a CFC (CFC-216), its use in aerosol applications is restricted under the Montreal Protocol .

Advanced Research Questions

Q. How can contradictions in reported thermochemical data (e.g., enthalpy values) be resolved?

- Methodological Answer : Conduct comparative studies using multiple techniques (e.g., calorimetry vs. computational DFT calculations). For example, Papina et al. (1987) reported standard enthalpies of formation at 1168–1170 kJ/mol, which should be reconciled with vapor pressure-derived values using the Clausius-Clapeyron equation .

Q. What computational approaches are suitable for modeling the ozone depletion potential (ODP) of this compound?

- Methodological Answer : Apply quantum mechanical calculations (e.g., Gaussian 16) to determine bond dissociation energies and atmospheric lifetimes. Compare results with experimental ODP values from stratospheric degradation studies, accounting for chlorine radical release kinetics .

Q. How can degradation products of this compound be identified under UV irradiation?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with FTIR to detect intermediates like chlorotrifluoroethylene. Optimize reaction conditions in a photochemical chamber with controlled wavelength (e.g., 254 nm) and O₂/N₂ ratios .

Q. What experimental designs minimize bias in toxicity studies of halogenated propanes?

- Methodological Answer : Follow ATSDR’s guidelines for in vitro assays, including dose-response analyses in human cell lines (e.g., HepG2). Use negative controls (e.g., fluorinated ethers) and blind protocols to reduce confounding variables .

Q. How does the compound’s long-term stability in storage affect experimental reproducibility?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Degradation pathways (e.g., hydrolysis to HF) can be mitigated using anhydrous storage conditions and argon gas blankets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.